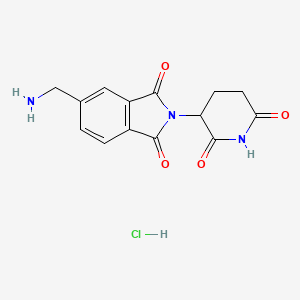

Thalidomide-5-CH2-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4.ClH/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19;/h1-2,5,10H,3-4,6,15H2,(H,16,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXEQVQLJKSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-CH2-NH2 hydrochloride is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[1][2] This specific derivative serves as a crucial chemical tool in the field of targeted protein degradation. It functions as a high-affinity ligand for the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The primary application of this compound is as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are heterobifunctional molecules designed to recruit specific target proteins to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The terminal amine group on this thalidomide derivative provides a reactive handle for chemical conjugation to a linker and a target-protein-binding ligand, facilitating the creation of novel PROTACs for therapeutic development and research.[5] This guide provides a comprehensive overview of its mechanism, application, and the experimental protocols necessary for its use in the development and characterization of CRBN-recruiting PROTACs.

Core Compound Properties

This compound is a well-defined chemical entity with specific physical and chemical properties crucial for its application in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1010100-22-7 | |

| Molecular Formula | C₁₄H₁₄ClN₃O₄ | |

| Appearance | White to yellow solid | [7] |

| Primary Function | Cereblon (CRBN) E3 Ligase Ligand | [3][4][5] |

| Application | Synthesis of PROTACs | [3][5] |

Mechanism of Action in Targeted Protein Degradation

The utility of this compound is defined by its role within a PROTAC. By itself, it is a CRBN ligand. When incorporated into a PROTAC, it initiates a catalytic cycle of targeted protein degradation.

-

Ternary Complex Formation : The PROTAC, containing the thalidomide moiety, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[8]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to surface lysine (B10760008) residues on the POI.[8]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[8]

-

Catalytic Cycle : The proteasome degrades the target protein into small peptides, and the PROTAC molecule is released to bind to another POI and CRBN, enabling a new cycle of degradation.[8]

Experimental Protocols

The development and validation of a PROTAC synthesized using this compound involves a series of critical experiments to confirm its identity, purity, and biological activity.

Synthesis and Characterization

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the synthesized PROTAC.

-

Procedure: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[]

-

Analysis: The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their connectivity, verifying the successful conjugation of the thalidomide ligand, linker, and POI ligand.[13]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To determine the purity and confirm the molecular weight of the PROTAC.

-

Procedure: Dissolve a small sample of the compound in a suitable solvent (e.g., methanol/acetonitrile). Inject the sample into an LC-MS system equipped with a C18 column. Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.[14][15]

-

Analysis: The purity is assessed by the peak area of the main compound in the chromatogram. The mass spectrometer provides the mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the synthesized PROTAC.

-

Biological Evaluation Workflow

The biological activity of a PROTAC is assessed through a series of cellular assays to measure target protein degradation and its downstream functional consequences.

Detailed Protocol: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Seed chosen cancer cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[16] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

-

SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[18]

-

Immunoblotting:

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band to a loading control (e.g., GAPDH, β-actin).

Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Plate cells in opaque-walled 96-well plates at an optimal density and incubate overnight.[20]

-

Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 72 hours).[16]

-

Assay Procedure:

-

Measurement and Analysis: Record luminescence using a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot a dose-response curve to calculate the IC50 or GI50 value.[20]

Representative Data Presentation

The following tables present examples of quantitative data obtained from the experimental protocols described above. This data is illustrative for a hypothetical PROTAC and does not represent experimentally determined values for a specific molecule derived from this compound.

Table 1: Illustrative Protein Degradation Potency

This table summarizes key parameters from a Western blot dose-response experiment. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |

| MCF-7 | Protein X | 15 | >95 | Western Blot |

| Jurkat | Protein X | 25 | >90 | Western Blot |

| MDA-MB-231 | Protein X | 40 | >90 | Western Blot |

Table 2: Illustrative Antiproliferative Activity

This table shows the concentration of the PROTAC that inhibits cell growth by 50% (GI₅₀), as determined by a cell viability assay.

| Cell Line | Target Protein | GI₅₀ (nM) | Assay Method |

| MCF-7 | Protein X | 30 | CellTiter-Glo® |

| Jurkat | Protein X | 55 | CellTiter-Glo® |

| MDA-MB-231 | Protein X | 90 | CellTiter-Glo® |

Conclusion

This compound is a specialized chemical reagent that plays a pivotal role in the advancement of targeted protein degradation. Its function as a potent and specific ligand for the CRBN E3 ligase, combined with a synthetically accessible amine handle, makes it an invaluable tool for the construction of PROTACs.[3][5] While quantitative biological data for this specific molecule as a standalone entity is limited, its utility is realized upon incorporation into a bifunctional degrader. The experimental protocols and data frameworks presented in this guide provide a robust foundation for researchers to design, synthesize, and rigorously evaluate the efficacy of novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. amsbio.com [amsbio.com]

- 6. biopharma.co.uk [biopharma.co.uk]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound|CAS 1010100-22-7|DC Chemicals [dcchemicals.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. waters.com [waters.com]

- 15. sciex.com [sciex.com]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Thalidomide-5-CH2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide (B1683933) featuring a reactive primary amine. This modification makes it a valuable building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to target-specific ligands. The synthesis leverages established chemical transformations, beginning with the construction of a functionalized thalidomide core followed by modification to introduce the desired aminomethyl group.

Core Synthesis Strategy

The most plausible synthetic route to this compound involves a multi-step process commencing with a substituted phthalic anhydride (B1165640). A key intermediate is 5-cyanothalidomide, which can then be reduced to the target primary amine and subsequently converted to its hydrochloride salt. This approach allows for the introduction of the required functional group at the desired position on the phthalimide (B116566) ring of the thalidomide scaffold.

Experimental Protocols

This section outlines the detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Cyanothalidomide

The initial step involves the condensation of 4-cyanophthalic anhydride with L-glutamine to form the thalidomide ring system with a nitrile group at the 5-position.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Cyanophthalic Anhydride | 171.13 |

| L-Glutamine | 146.14 |

| Pyridine | 79.10 |

| Acetic Anhydride | 102.09 |

Procedure:

-

A mixture of 4-cyanophthalic anhydride and L-glutamine is suspended in pyridine.

-

The mixture is heated to reflux, typically around 110-120 °C, for several hours to facilitate the formation of the N-phthaloyl-L-glutamine intermediate.

-

Acetic anhydride is then added to the reaction mixture, and reflux is continued to promote the cyclization of the glutamine side chain to form the piperidinedione ring.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product, 5-cyanothalidomide, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of 5-Cyanothalidomide to 5-(Aminomethyl)thalidomide

The nitrile group of 5-cyanothalidomide is reduced to a primary amine to yield 5-(aminomethyl)thalidomide. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 5-Cyanothalidomide | 285.25 |

| Palladium on Carbon (10%) | - |

| Methanol (B129727) | 32.04 |

| Hydrogen Gas | 2.02 |

Procedure:

-

5-Cyanothalidomide is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus, at room temperature.

-

The reaction is stirred vigorously until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield 5-(aminomethyl)thalidomide.

Step 3: Formation of this compound

The final step involves the conversion of the free base, 5-(aminomethyl)thalidomide, to its hydrochloride salt to improve its stability and solubility.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 5-(Aminomethyl)thalidomide | 289.29 |

| Hydrochloric Acid (in a suitable solvent like diethyl ether or isopropanol) | 36.46 |

| Diethyl Ether | 74.12 |

Procedure:

-

5-(Aminomethyl)thalidomide is dissolved in a minimal amount of a suitable organic solvent, such as a mixture of methanol and diethyl ether.

-

A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the amine at 0 °C.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| 4-Cyanophthalic Anhydride | C₉H₃NO₃ | 171.13 | Starting material with a nitrile functional group. |

| 5-Cyanothalidomide | C₁₄H₁₁N₃O₄ | 285.25 | Key intermediate with the thalidomide core and nitrile group. |

| 5-(Aminomethyl)thalidomide | C₁₄H₁₅N₃O₄ | 289.29 | The free base of the target molecule. |

| This compound | C₁₄H₁₆ClN₃O₄ | 325.75 | The final, stable salt form of the product. |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for a single synthetic step.

Unveiling the Mechanism of Action: A Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride

A Deep Dive into the Molecular Machinery of a Novel Thalidomide (B1683933) Analog

This technical guide provides an in-depth exploration of the presumed mechanism of action of Thalidomide-5-CH2-NH2 hydrochloride, a novel analog of thalidomide. Drawing upon the well-established molecular activities of thalidomide and its derivatives, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core pathways, presents key quantitative data from related compounds, details essential experimental protocols, and visualizes complex biological processes.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by co-opting the body's own protein disposal system. The central player in this mechanism is the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound is anticipated to function as a "molecular glue," binding to both CRBN and specific target proteins, thereby inducing their ubiquitination and subsequent degradation by the proteasome.

The primary targets of this induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins in multiple myeloma cells leads to the downregulation of key oncogenes, most notably c-Myc and IRF4, ultimately resulting in anti-proliferative and apoptotic effects.

Quantitative Data Overview

The following tables summarize key quantitative parameters for the parent compound, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide. These values provide a benchmark for the anticipated performance of novel derivatives like this compound.

Table 1: Binding Affinities to Cereblon (CRBN)

| Compound | Kd (μM) for human CRBN | Cell Line | Assay Method |

| Thalidomide | ~1 | HEK293T | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~0.5 | HEK293T | ITC |

| Pomalidomide | ~0.2 | HEK293T | ITC |

Table 2: Neosubstrate Degradation Potency

| Compound | DC50 (nM) for IKZF1 Degradation | Cell Line | Assay Duration (h) |

| Thalidomide | ~1000 | MM.1S | 24 |

| Lenalidomide | ~10 | MM.1S | 24 |

| Pomalidomide | ~1 | MM.1S | 24 |

Table 3: Anti-proliferative Activity

| Compound | IC50 (μM) | Cell Line | Assay Duration (h) |

| Thalidomide | >10 | MM.1S | 72 |

| Lenalidomide | ~0.1 | MM.1S | 72 |

| Pomalidomide | ~0.01 | MM.1S | 72 |

Key Experimental Protocols

To characterize the mechanism of action of this compound, a series of key experiments are required. The following protocols provide a generalized framework for these investigations.

Co-Immunoprecipitation (Co-IP) for CRBN Binding

Objective: To determine if this compound promotes the interaction between CRBN and its neosubstrates (IKZF1/IKZF3).

Methodology:

-

Culture multiple myeloma cells (e.g., MM.1S) and treat with either DMSO (vehicle) or varying concentrations of this compound for 4-6 hours.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against CRBN overnight at 4°C.

-

Add protein A/G agarose beads to pull down the CRBN-antibody complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CRBN, IKZF1, and IKZF3. An increased amount of IKZF1/IKZF3 in the pull-down from treated cells indicates compound-dependent interaction.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of IKZF1 and IKZF3 upon treatment with this compound.

Methodology:

-

Plate multiple myeloma cells and treat with a dose-response range of this compound for 24 hours.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Cell Viability Assay

Objective: To measure the anti-proliferative effect of this compound.

Methodology:

-

Seed multiple myeloma cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.

-

Measure the luminescence or fluorescence according to the manufacturer's instructions using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Visualizing the Molecular Pathways

The following diagrams illustrate the key molecular interactions and experimental workflows involved in the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Aminomethyl Thalidomide Derivatives as Cereblon Ligands: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of aminomethyl thalidomide (B1683933) derivatives, with a specific focus on their role as cereblon (CRBN) ligands in the development of Proteolysis Targeting Chimeras (PROTACs). While a detailed historical account of a specific entity like "Thalidomide-5-CH2-NH2 hydrochloride" is not extensively documented in scientific literature, this guide will delve into the broader context of thalidomide's legacy, the discovery of its mechanism of action, and the subsequent evolution of its derivatives as powerful tools in targeted protein degradation.

The tragic history of thalidomide, initially marketed as a sedative in the late 1950s and early 1960s, is well-known for its devastating teratogenic effects.[] However, its rediscovery as a potent anti-inflammatory and anti-cancer agent has paved the way for the development of safer and more effective analogs.[] A pivotal breakthrough in understanding thalidomide's mechanism of action was the identification of cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4), as its direct molecular target.[][2] This discovery transformed our comprehension of how thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects. They function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates."[]

The aminomethyl group on the thalidomide scaffold serves as a crucial handle for chemical modification, enabling the attachment of linkers to create bifunctional PROTAC molecules. These PROTACs are designed to recruit the CRBN E3 ligase to a specific protein of interest, leading to its targeted degradation. This guide will provide an overview of the synthesis, characterization, and application of these important chemical biology tools.

Quantitative Data: Physicochemical and Binding Properties

The following tables summarize key quantitative data for thalidomide and related derivatives. This information is essential for understanding their structure-activity relationships and for the rational design of novel PROTACs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| Thalidomide-5-NH2-CH2-COOH | C15H13N3O6 | 331.28 | Solid | -20°C |

Table 1: Physicochemical Properties of a Representative Aminomethyl Thalidomide Derivative.

| Ligand | Assay Type | Binding Constant (IC50/Kd/Ki) | Reference |

| Thalidomide | TR-FRET | IC50: 22.4 nM, Ki: 10.6 nM | [3] |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [3] |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [3] |

| Lenalidomide | TR-FRET | IC50: 8.9 nM, Ki: 4.2 nM | [3] |

| Pomalidomide | TR-FRET | IC50: 6.4 nM, Ki: 3.0 nM | [3] |

Table 2: Cereblon Binding Affinities of Thalidomide and its Analogs.

Experimental Protocols

General Synthesis of Thalidomide Analogs

The synthesis of thalidomide and its derivatives can be achieved through various methods. A common approach involves the condensation of a phthalic anhydride (B1165640) derivative with a glutamine derivative.[4][5] For aminomethyl-substituted analogs, the synthesis would typically start with a correspondingly substituted phthalic anhydride.

Example Two-Step Synthesis of Thalidomide:

-

N-Phthaloyl-L-glutamine Synthesis:

-

React phthalic anhydride with L-glutamine in a suitable solvent such as dimethylformamide (DMF) or pyridine (B92270) with heating.[4][6]

-

The reaction mixture is then typically acidified to precipitate the N-phthaloyl-L-glutamine product.[4]

-

-

Cyclization to Thalidomide:

-

The N-phthaloyl-L-glutamine is then cyclized to form the glutarimide (B196013) ring. This can be achieved using reagents such as carbonyldiimidazole or thionyl chloride in pyridine.[6]

-

The final product is typically purified by recrystallization.

-

For solid-phase synthesis, a resin-linked phthalic anhydride can be used, allowing for easier purification of intermediates.[7]

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the binding affinity of compounds to CRBN.

Methodology:

-

Reagents:

-

Recombinant GST-tagged DDB1 and His-tagged CRBN proteins.

-

Europium-labeled anti-GST antibody (donor).

-

Biotinylated thalidomide analog (acceptor).

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor).

-

-

Procedure:

-

Incubate the DDB1-GST and CRBN-His proteins to allow complex formation.

-

Add the biotinylated thalidomide analog and the test compound at various concentrations.

-

Add the anti-GST-Eu and Streptavidin-APC.

-

After incubation, measure the TR-FRET signal. The signal is proportional to the amount of biotinylated ligand bound to the CRBN complex.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thalidomide Analogs

The binding of a thalidomide analog to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. This leads to the recruitment of "neosubstrate" proteins, their subsequent ubiquitination, and degradation by the proteasome.

Caption: Mechanism of thalidomide-induced protein degradation.

PROTAC Experimental Workflow

The development and evaluation of a PROTAC involves a series of steps from design to in vivo testing.

Caption: General workflow for PROTAC development.

Conclusion

Aminomethyl thalidomide derivatives represent a cornerstone in the development of PROTACs, a revolutionary therapeutic modality. By harnessing the natural protein degradation machinery of the cell, these molecules offer the potential to target previously "undruggable" proteins. A thorough understanding of their synthesis, binding kinetics to cereblon, and the intricate mechanism of ternary complex formation is paramount for the successful design and optimization of novel protein degraders. This guide provides a foundational resource for researchers and drug developers venturing into this exciting and rapidly evolving field. Continued exploration of the structure-activity relationships of thalidomide analogs will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. cssp.chemspider.com [cssp.chemspider.com]

- 6. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 7. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of Thalidomide-5-CH2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-CH2-NH2 hydrochloride, also known as 5-(aminomethyl)thalidomide hydrochloride, is a crucial chemical entity in the field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein and another ligand, such as Thalidomide-5-CH2-NH2, that recruits an E3 ligase, connected by a chemical linker.[1][4] This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and the biological context of this compound.

Chemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following tables summarize its known properties and those of the parent thalidomide molecule for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1010100-22-7 | [1][5] |

| Molecular Formula | C14H14ClN3O4 | [5] |

| Appearance | White to yellow solid | [5] |

| Purity | ≥98.0% | [5] |

| Storage Conditions | Store at -20°C for up to 2 years (powder) | [6] |

Table 2: Comparative Physicochemical Properties of Thalidomide

| Property | Value | Source |

| CAS Number | 50-35-1 | [7][8] |

| Molecular Formula | C13H10N2O4 | [7][8] |

| Melting Point | 269-271 °C | [9] |

| Aqueous Solubility | ~50 µg/mL | [10] |

| LogP | Varies with alkylation | [11][12] |

Biological Mechanism: Role in PROTAC Technology

This compound serves as the E3 ligase-recruiting moiety in PROTACs. The thalidomide core binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][13] This interaction facilitates the formation of a ternary complex between the target protein (bound to the other end of the PROTAC), the PROTAC itself, and the E3 ligase complex.[14] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[13][14]

Experimental Protocols

Synthesis of Thalidomide Analogs

A general and efficient method for synthesizing the thalidomide core involves the reaction of a substituted phthalic anhydride (B1165640) with L-glutamine.[9]

Protocol: Synthesis of N-Phthaloyl-L-glutamine [9]

-

Dissolve L-glutamine in dimethylformamide (DMF) and heat to 40-45 °C.

-

Add phthalic anhydride to the solution and heat to 90-95 °C for 3 hours.

-

Cool the reaction mixture and remove DMF under vacuum.

-

Add water and adjust the pH to 1-2 with 6N HCl.

-

Stir the mixture at 15 °C for 2 hours.

-

Filter and wash the solid with chilled water to obtain N-Phthaloyl-L-glutamine.

Protocol: Cyclization to form Thalidomide [9]

-

The N-Phthaloyl-L-glutamine intermediate is subjected to a cyclization reaction.

-

This can be achieved using reagents such as pivaloyl chloride and triethylamine (B128534) in a suitable solvent like ethyl acetate.[9]

-

The thalidomide product often crystallizes out of the reaction mixture upon reflux and can be isolated by filtration.[9]

Physicochemical Characterization

The following are general protocols that can be used to determine the key physicochemical properties of thalidomide analogs.

Protocol: Determination of N-Octanol/Water Partition Coefficient (LogP) [11][12]

-

Prepare a saturated solution of the compound in a pre-equilibrated mixture of n-octanol and water (at a specific pH, e.g., 6.4).

-

Agitate the mixture to allow for partitioning between the two phases.

-

Separate the n-octanol and aqueous phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol: Determination of Aqueous Solubility [11][12]

-

Add an excess amount of the solid compound to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by HPLC or another quantitative method.

Protocol: Determination of Melting Point [9]

-

Place a small amount of the dry, powdered compound into a capillary tube.

-

Use a calibrated melting point apparatus to heat the sample at a controlled rate.

-

Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Conclusion

This compound is a valuable molecular tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. While detailed public data on its specific chemical properties are limited, its structural similarity to thalidomide and other analogs allows for the application of established synthetic and analytical protocols. Further characterization of this and similar E3 ligase ligands will be essential for the continued advancement of targeted protein degradation as a therapeutic modality.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Thalidomide-NH-C5-NH2 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 7. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thalidomide - Wikipedia [en.wikipedia.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-5-CH2-NH2 hydrochloride solubility in DMSO and other solvents

Technical Guide: Solubility and Handling of Thalidomide (B1683933) Analogs

A Focus on Thalidomide, Lenalidomide (B1683929), and Pomalidomide (B1683931) as Surrogates for Thalidomide-5-CH2-NH2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, empirically determined solubility data for the specific compound "this compound" is not available in the public domain as of this writing. This guide provides a comprehensive overview of the solubility and handling characteristics of the parent compound, Thalidomide, and its clinically significant analogs, Lenalidomide and Pomalidomide. The physicochemical properties and protocols described herein serve as a robust starting point and reliable surrogate for researchers working with novel thalidomide derivatives.

Core Solubility Data of Thalidomide and Its Analogs

The solubility of a compound is a critical parameter for in vitro and in vivo studies, influencing everything from stock solution preparation to biological activity. Thalidomide and its derivatives are famously characterized by poor aqueous solubility.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions.[3][4][5]

The following table summarizes the reported solubility values for Thalidomide, Lenalidomide, and Pomalidomide in various laboratory solvents.

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| (±)-Thalidomide | DMSO | ~12 mg/mL | ~46.5 mM | Soluble.[6][7] |

| Dimethylformamide (DMF) | ~12 mg/mL[3] | ~46.5 mM | Very soluble.[8] | |

| Ethanol | Sparingly Soluble[8] | - | Insoluble. | |

| Water | <0.1 mg/mL[9] | <0.39 mM | Insoluble. | |

| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL[3] | ~0.43 mM | For aqueous buffer use. | |

| Lenalidomide | DMSO | 16 - 52 mg/mL[4][10] | 61.7 - 200.6 mM | Soluble.[10][11][12] |

| Dimethylformamide (DMF) | ~16 mg/mL[10] | ~61.7 mM | Soluble. | |

| Water | <1.5 mg/mL[13] | <5.8 mM | Sparingly soluble in aqueous buffers.[10] | |

| Ethanol | Extremely Poorly Soluble | - | - | |

| 0.1 N HCl | 18 mg/mL[13] | 69.4 mM | Greatest solubility in acidic buffer. | |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[10] | ~1.9 mM | For aqueous buffer use. | |

| Pomalidomide | DMSO | 15 - 100 mg/mL[5][14] | 54.9 - 366 mM | Soluble.[5][14][15] |

| Dimethylformamide (DMF) | ~10 mg/mL[5] | ~36.6 mM | Soluble. | |

| Water | Insoluble[14] | - | Low solubility (~0.01 mg/mL).[16] | |

| Ethanol | Insoluble[14] | - | - | |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL[5] | ~0.51 mM | For aqueous buffer use. |

Note on Variability: Significant variations in reported solubility values, particularly in DMSO, can be attributed to differences in experimental conditions such as temperature, compound purity, the hygroscopic nature of DMSO, and the specific methodology used (e.g., kinetic vs. thermodynamic solubility measurement).[17]

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended for obtaining precise measurements.[17][18]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium at a given temperature.

Materials:

-

Compound of interest (e.g., this compound)

-

High-purity solvent (e.g., DMSO, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of high-speed separation

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of the compound into a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.

-

For highly soluble compounds, perform an immediate and accurate serial dilution of the supernatant with the same solvent to bring the concentration within the quantifiable range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the compound's concentration.

-

Prepare a standard curve of the compound with known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve, accounting for the dilution factor. This final value represents the thermodynamic solubility.

-

Visualization of Pathways and Workflows

Mechanism of Action: Cereblon-Mediated Protein Degradation

Thalidomide and its analogs function as "molecular glues."[19] They bind directly to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[20][21][22] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[21][23][24] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these drugs.[22][24]

General Workflow for Compound Solubilization

Proper solubilization and handling are critical for ensuring accurate and reproducible results in cell-based assays and other in vitro experiments. The following workflow outlines the standard procedure for preparing a novel compound, such as this compound, for screening.

References

- 1. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. (-)-THALIDOMIDE CAS#: 841-67-8 [m.chemicalbook.com]

- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Lenalidomide | 191732-72-6 [chemicalbook.com]

- 12. Lenalidomide - LKT Labs [lktlabs.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. selleckchem.com [selleckchem.com]

- 15. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 16. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

Target Proteins of Thalidomide-5-CH2-NH2 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, and its analogs have emerged as a pivotal class of molecules in therapeutic development, particularly in oncology. Their mechanism of action, once enigmatic, is now understood to be mediated through the targeted degradation of specific proteins. This technical guide focuses on Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide, and its interaction with its primary protein target. This document will provide a comprehensive overview of the core mechanism, quantitative data where available, detailed experimental protocols for target validation, and visual representations of the involved signaling pathways.

Core Mechanism of Action: The Role of Cereblon (CRBN)

The primary and direct target of thalidomide and its analogs, including this compound, is the Cereblon (CRBN) protein.[1][2][3][4][5] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][5] The binding of thalidomide analogs to CRBN does not inhibit its enzymatic activity but rather modulates its substrate specificity.[6] This alteration leads to the recruitment of proteins not typically targeted by this E3 ligase, termed "neosubstrates."[1][2][4]

The binding of this compound to CRBN initiates a cascade of events:

-

Ternary Complex Formation: The thalidomide analog acts as a "molecular glue," facilitating the formation of a ternary complex between CRBN and a specific neosubstrate.

-

Ubiquitination: This proximity enables the E3 ligase complex to transfer ubiquitin molecules to the neosubstrate.

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.

This targeted protein degradation is the fundamental mechanism through which thalidomide and its derivatives exert their therapeutic effects.

Target Proteins and Quantitative Data

Table 1: Quantitative Binding Data for Thalidomide and its Analogs with CRBN

| Compound | Assay Type | Binding Constant (Kd) | Notes |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Binding to purified CRBN protein. |

| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-thalidomide | Demonstrates stereospecific binding. |

| Lenalidomide (B1683929) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.5 µM | |

| Pomalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.2 µM |

This table summarizes representative data for well-characterized thalidomide analogs to provide a comparative context. Specific values for this compound would require dedicated experimental determination.

Neosubstrates of the Thalidomide-CRBN Complex

The therapeutic and teratogenic effects of thalidomide are mediated by the degradation of different neosubstrates. The specific neosubstrate profile can vary depending on the chemical structure of the thalidomide analog. While a definitive list of neosubstrates for this compound has not been published, key neosubstrates identified for thalidomide include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is linked to the immunomodulatory and anti-myeloma effects of thalidomide and its analogs.[7]

-

SALL4: A transcription factor crucial for embryonic development. Its degradation is associated with the teratogenic effects of thalidomide.[2][8]

-

PLZF (ZBTB16): A transcription factor involved in development. Its degradation is also implicated in thalidomide-induced teratogenicity.[9][10]

-

Casein Kinase 1α (CK1α): Degradation of this protein is primarily associated with lenalidomide and is responsible for its efficacy in myelodysplastic syndrome with del(5q).[2]

Further research using quantitative proteomics is required to elucidate the specific neosubstrate profile of this compound.

Signaling Pathways and Experimental Workflows

The interaction of this compound with CRBN triggers a well-defined signaling pathway leading to protein degradation. The following diagrams, generated using Graphviz (DOT language), illustrate this pathway and a typical experimental workflow for its investigation.

Caption: Mechanism of CRBN-mediated protein degradation by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies and assays for Thalidomide-5-CH2-NH2 hydrochloride

An In-Depth Technical Guide to In Vitro Studies and Assays for Thalidomide-5-CH2-NH2 Hydrochloride

Introduction

This compound is a derivative of thalidomide (B1683933), a compound with a storied history, initially as a sedative and later recognized for its potent teratogenic, anti-inflammatory, and anti-angiogenic properties.[1][2][3] This specific analog is designed as a ligand for the Cereblon (CRBN) protein, a critical component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] Its primary application in modern drug discovery is as a key component of Proteolysis Targeting Chimeras (PROTACs).[4][6] PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound serves as the E3 ligase-recruiting moiety in these constructs.

This technical guide provides an overview of the core in vitro assays and studies relevant to characterizing the activity of this compound and PROTACs derived from it.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action for thalidomide and its analogs involves binding to the CRBN protein.[7] This binding alters the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the recruitment and ubiquitination of neosubstrates, proteins that are not the natural targets of this E3 ligase.[7] This process marks the neosubstrate for degradation by the proteasome. In the context of a PROTAC, the thalidomide derivative recruits CRBN, while a separate ligand on the PROTAC molecule binds to the protein of interest, bringing the E3 ligase and the target protein into close proximity to facilitate this degradation.

Caption: PROTAC Mechanism of Action.

Key In Vitro Assays

A comprehensive in vitro evaluation of this compound, either alone or as part of a PROTAC, involves a suite of assays to determine its biological activity.

1. Cereblon (CRBN) Binding Assays

These assays are fundamental to confirming the interaction of the thalidomide analog with its direct target, CRBN.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A sensitive and robust method to quantify molecular interactions in a homogeneous format.[8]

Experimental Protocol:

-

Reagents: His-tagged CRBN protein, Tb-anti-His antibody (donor fluorophore), and a fluorescently labeled tracer ligand for CRBN (or a fluorescently labeled derivative of the test compound).

-

Procedure:

-

Add His-CRBN and Tb-anti-His antibody to a 384-well assay plate and incubate.

-

Add serial dilutions of this compound.

-

Add the fluorescent tracer.

-

Incubate to allow binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis: The ratio of acceptor to donor fluorescence is calculated. A decrease in this ratio with increasing concentrations of the test compound indicates competitive binding. The data is plotted to determine the IC50 value.

-

2. Cell Proliferation / Cytotoxicity Assays

These assays determine the effect of the compound on cell viability and are crucial for assessing anti-cancer potential.

-

MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[9][10][11]

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines like MM.1S, or others relevant to the PROTAC target) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or the corresponding PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

-

Caption: MTT Cell Proliferation Assay Workflow.

3. In Vitro Angiogenesis Assays

Given thalidomide's well-documented anti-angiogenic properties, these assays are important for characterizing its derivatives.[2][12][13][14]

-

Tube Formation Assay: This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures in vitro.

Experimental Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

-

Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate for a period sufficient for tube formation (typically 6-18 hours).

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

-

Data Analysis: Compare the quantitative parameters of treated cells to those of a vehicle control to determine the inhibitory effect on angiogenesis.

-

4. Cytokine Production Assays

Thalidomide and its analogs are known to modulate the production of various cytokines.[3][15][16][17]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the concentration of specific cytokines in cell culture supernatants.

Experimental Protocol:

-

Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or other relevant immune cells and stimulate them with an agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Compound Treatment: Concurrently treat the cells with different concentrations of the test compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α, IL-12) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance and use a standard curve to determine the cytokine concentration. Calculate the percentage of inhibition relative to the stimulated control.

-

5. Western Blot for Neosubstrate Degradation

For PROTACs containing this compound, the ultimate proof of mechanism is the degradation of the target protein.

-

Western Blotting: A technique to detect and quantify the amount of a specific protein in a cell lysate.[9]

Experimental Protocol:

-

Cell Treatment: Treat cells expressing the target protein with the PROTAC molecule over a time course and at various concentrations.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Use a chemiluminescent substrate to generate a signal that can be captured on film or with a digital imager.

-

Data Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the extent of degradation (DC50 and Dmax values).

-

Quantitative Data Summary

The following tables present illustrative quantitative data that could be expected from the in vitro assays described above. Note: This data is hypothetical and for demonstrative purposes only.

Table 1: Cytotoxicity of a Hypothetical PROTAC (PROTAC-X) Containing this compound

| Cell Line | IC50 (nM) |

| MM.1S (Multiple Myeloma) | 50 |

| MDA-MB-231 (Breast Cancer) | 150 |

| HCT116 (Colon Cancer) | 200 |

Table 2: CRBN Binding Affinity

| Compound | Binding Assay | IC50 (nM) |

| Thalidomide-5-CH2-NH2 HCl | TR-FRET | 250 |

| Pomalidomide (Control) | TR-FRET | 50 |

Table 3: Target Protein Degradation by PROTAC-X

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| MM.1S | Target-Y | 10 | >95 |

Table 4: Cytokine Inhibition in LPS-Stimulated PBMCs

| Cytokine | IC50 (µM) |

| TNF-α | 5.2 |

| IL-12 | 10.8 |

This compound is a valuable chemical tool for the development of PROTACs. A thorough in vitro characterization is essential to validate its function as a CRBN ligand and to determine the efficacy of the resulting PROTACs. The assays outlined in this guide, from direct binding and cellular cytotoxicity to functional assays like angiogenesis and cytokine modulation, provide a comprehensive framework for the preclinical evaluation of this compound and its derivatives. The ultimate measure of success for a PROTAC containing this moiety is the potent and specific degradation of the intended target protein, leading to the desired biological effect.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. Thalidomide is an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thalidomide Inhibits Angiogenesis via Downregulation of VEGF and Angiopoietin-2 in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The immunosuppressive drug thalidomide induces T helper cell type 2 (Th2) and concomitantly inhibits Th1 cytokine production in mitogen- and antigen-stimulated human peripheral blood mononuclear cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of IL-12 production by thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on Thalidomide-5-CH2-NH2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-5-CH2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its synthesis, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field of targeted protein degradation.

Introduction: A Modern Role for a Historic Scaffold

Thalidomide (B1683933), a molecule with a complex history, has been repurposed in modern medicine for its immunomodulatory and anti-cancer properties.[1] Its mechanism of action is now understood to involve the E3 ubiquitin ligase cereblon (CRBN).[1][2] Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), act as "molecular glues" that induce the degradation of specific proteins, such as the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[2]

This unique ability to recruit CRBN has made the thalidomide scaffold a cornerstone of PROTAC technology. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the POI, the PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[3]

This compound, chemically known as 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a derivative of thalidomide specifically designed for PROTAC synthesis.[4][5][6][7] The aminomethyl group at the 5-position of the phthalimide (B116566) ring serves as a versatile attachment point for linkers, allowing for the covalent conjugation of a wide variety of target-binding ligands.[8]

Synthesis and Characterization

Experimental Protocols

Protocol 2.1: Synthesis of (±)-Thalidomide (General Method)

This protocol is a general method for synthesizing the parent thalidomide structure and serves as a basis for producing the necessary precursors.[9][10]

-

Reaction Setup: In a round-bottom flask, suspend L-glutamine (1.0 eq.) and phthalic anhydride (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or toluene.

-

Condensation and Cyclization: Add triethylamine (B128534) (1.0 eq.) and acetic anhydride (3.0 eq.) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for several hours (e.g., 9 hours), with vigorous stirring.

-

Quenching and Isolation: Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether.

-

Drying: Dry the resulting solid under vacuum to yield crude thalidomide, which can be further purified by chromatography if necessary.

Protocol 2.2: Plausible Synthesis of this compound

This proposed protocol starts with 5-Amino-Thalidomide, which can be synthesized from 4-nitrophthalic anhydride using the method above, followed by reduction of the nitro group.

-

Conversion of Amine to Aminomethyl (Conceptual):

-

Method A (Gabriel Synthesis): A multi-step process involving (1) conversion of the aromatic amine to a leaving group (e.g., via Sandmeyer reaction to a halide), (2) displacement with potassium phthalimide, and (3) hydrazinolysis to release the primary amine.

-

Method B (Reductive Amination): A more direct approach, though potentially challenging. This would involve reacting 5-Amino-Thalidomide with a protected formaldehyde (B43269) equivalent, followed by reduction. A more feasible variant might involve formylation of the amino group followed by reduction of the resulting amide.

-

-

Purification: The resulting 5-(Aminomethyl)-Thalidomide would be purified using column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt.

-

Isolation: Collect the salt by filtration and dry under vacuum.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The mechanism of action for a PROTAC utilizing this moiety is a catalytic cycle that results in the degradation of a specific target protein.

The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a transient ternary complex.[3]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolyzes the POI into small peptides.

-

Recycling: The PROTAC molecule and the E3 ligase are released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.[4]

Applications and Quantitative Data

The utility of this compound is demonstrated through its incorporation into potent and selective PROTACs. A prominent clinical example is Bavdegalutamide (ARV-110) , an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR).

Case Study: Bavdegalutamide (ARV-110)

AR signaling is a key driver of prostate cancer.[4][12] Therapies that block this pathway are standard of care, but resistance often develops through mechanisms like AR mutation or amplification.[4][6] Bavdegalutamide was developed to overcome this resistance by eliminating the AR protein entirely. It consists of an AR antagonist linked to a thalidomide-based CRBN ligand.[4]

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter.

Table 1: CRBN Binding Affinity of Thalidomide and Analogs

| Compound | Assay Type | Binding Constant (Kd) | Notes |

|---|---|---|---|

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Racemic mixture. |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | The (S)-enantiomer is the more active form for CRBN binding.[3][9] |

| Pomalidomide | ITC | ~157 nM | Higher affinity than thalidomide. |

| Lenalidomide | ITC | ~178 nM | Higher affinity than thalidomide. |

Data synthesized from multiple sources. Absolute values can vary based on experimental conditions.[8]

Table 2: Degradation Activity of Bavdegalutamide (ARV-110)

| Parameter | Cell Line | Value | Notes |

|---|---|---|---|

| DC50 | VCaP (Prostate Cancer) | < 1 nM | Demonstrates potent degradation of wild-type AR.[1][13][14] |

| DC50 | LNCaP (Prostate Cancer) | < 1 nM | Effective against AR with T878A mutation.[5][13] |

| Dmax | VCaP, LNCaP, PDX models | > 90% | Achieves near-complete degradation of AR protein.[5][14] |

| Activity | Mutant AR | Active | Degrades clinically relevant AR mutants (e.g., F876L, T877A, M896V).[1][5] |

Data is for the degradation of the Androgen Receptor protein.

Key Experimental Protocols

Protocol 5.1: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol provides a detailed method for quantifying target protein degradation and determining DC50 and Dmax values.[5][12][14]

-

Cell Culture and Seeding:

-

Culture prostate cancer cells (e.g., VCaP) in the recommended medium.

-

Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC (e.g., ARV-110) in culture medium. A typical concentration range would be 0.01 nM to 1000 nM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add the PROTAC-containing medium.

-

Incubate for a fixed period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After incubation, place plates on ice and wash cells twice with ice-cold PBS.

-

Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arvinas.com [arvinas.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. rndsystems.com [rndsystems.com]

- 9. tocris.com [tocris.com]

- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 11. 5-Amino-Thalidomide ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. urotoday.com [urotoday.com]

- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

Methodological & Application

Thalidomide-5-CH2-NH2 hydrochloride experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-CH2-NH2 hydrochloride is a derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[1][2][3][4] This particular analog is functionalized with a primary amine group, making it a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] Thalidomide and its derivatives bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN).[1][2] Therefore, this compound serves as a CRBN ligand in the design of PROTACs.

These application notes provide detailed experimental protocols for the use of this compound in cell culture, primarily in the context of its role as a component of PROTACs. The protocols cover essential assays for evaluating the efficacy and mechanism of action of PROTACs constructed with this linker, including the assessment of target protein degradation and effects on cell viability.

Signaling Pathway of CRBN-Mediated Protein Degradation

The primary mechanism of action for thalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][8] The other end of the PROTAC binds to the protein of interest (POI). This binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[8] The proximity facilitated by the PROTAC allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8]

Caption: CRBN-mediated protein degradation pathway by a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for evaluating PROTACs synthesized using this compound. The following workflow outlines the key experimental stages, from initial cell treatment to data analysis, to characterize the activity of the PROTAC.

References

- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]